7-Hydroxytropolone

Description

Properties

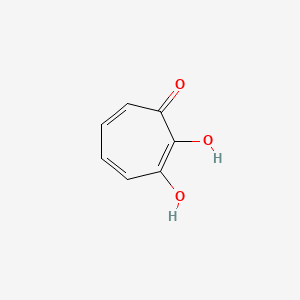

IUPAC Name |

2,3-dihydroxycyclohepta-2,4,6-trien-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-5-3-1-2-4-6(9)7(5)10/h1-4H,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNPYUDYGCGOTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=O)C=C1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80955342 | |

| Record name | 2,7-Dihydroxycyclohepta-2,4,6-trien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34777-04-3, 33739-50-3 | |

| Record name | 2,3-Dihydroxy-2,4,6-cycloheptatrien-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34777-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxytropolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033739503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Cycloheptatrien-1-one, 2,3-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034777043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Dihydroxycyclohepta-2,4,6-trien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Hydroxytropolone discovery and isolation from Pseudomonas

An In-depth Technical Guide to the Discovery and Isolation of 7-Hydroxytropolone from Pseudomonas

Introduction

This compound (7-HT) is a specialized metabolite belonging to the tropolone class of natural products, characterized by a unique seven-membered aromatic ring. First identified as a non-fluorescent siderophore from Pseudomonas donghuensis, this molecule has garnered significant interest within the scientific community.[1][2][3][4] Its biological activities are multifaceted, encompassing potent iron-chelating capabilities crucial for bacterial survival in iron-limited environments, as well as broad-spectrum antimicrobial properties against various fungal and bacterial phytopathogens.[5][6][7][8] This guide provides a comprehensive technical overview of the discovery, isolation, characterization, and biosynthesis of this compound from Pseudomonas species, tailored for researchers, scientists, and professionals in drug development.

Discovery and Producing Organisms

The discovery of this compound is linked to investigations into the iron acquisition mechanisms of Pseudomonas donghuensis HYS, which was observed to secrete large quantities of iron-chelating substances.[3][4] While the fluorescent siderophore pyoverdine was identified, a non-fluorescent substance was found to be the dominant contributor to the iron-chelating activity.[1][3][4] Through detailed spectroscopic analysis, this compound was identified as this compound.[4]

Several Pseudomonas species have since been identified as producers of 7-HT, including:

Quantitative Data

The characterization and biological activity of this compound have been quantified across several studies. The following tables summarize key data points.

Table 1: Production Yields and Physicochemical Properties

| Parameter | Value | Source Organism / Condition | Reference |

| Molecular Formula | C₇H₆O₃ | N/A | [10] |

| Molecular Weight | 138.12 g/mol | N/A | [10] |

| Production Yield | ~9 mg/L | Pseudomonas sp. PA14H7 (in TY medium, 48h) | [5][8] |

| Enhanced Yield | Up to 30 mg/L | Pseudomonas sp. PA14H7 (in MK medium + 150 mg/L Phenylalanine) | [11] |

| Reported Range | 30 - 90 mg/L | Various Pseudomonas strains | [1] |

| Iron Complex | 2:1 | 7-HT : Fe(III) | [1][4] |

Table 2: Analytical Characterization Data

| Technique | Parameter | Observed Value | Reference |

| LC-MS (ESI+) | [M+H]⁺ (Calculated) | 139.0390 m/z | [2] |

| [M+H]⁺ (Observed) | 139.0389 m/z | [2] | |

| UV Spectroscopy | Max. Absorbance (λmax) | 327 nm | [5] |

| Secondary Absorbance | 244 nm, 320 nm | [5] |

Note: While NMR spectroscopy was critical for initial structure elucidation[4], specific chemical shift data for 7-HT is not detailed in the provided literature. As an illustrative example, Table 3 shows data for the related compound 3,7-dihydroxytropolone (3,7-dHT), also produced by Pseudomonas sp. Ps652.[1]

Table 3: ¹³C NMR Data for 3,7-dihydroxytropolone (Illustrative Example)

| Signal | Chemical Shift (ppm) | Reference |

| 1 | 119.5 | [1] |

| 2 | 129.4 | [1] |

| 3 | 158.1 | [1] |

| 4 | 158.9 | [1] |

Table 4: Biological Activity

| Compound | Target Organism | Metric (MIC) | Reference |

| This compound | Streptomyces scabies | 5 µg/mL | [1] |

| 3,7-Dihydroxytropolone | Streptomyces scabies | 2.5 µg/mL | [1] |

Experimental Protocols

Detailed methodologies are crucial for the successful isolation and analysis of this compound. The following protocols are synthesized from established research.[5]

Bacterial Culture and Supernatant Preparation

-

Media: Tryptone Yeast (TY) extract broth is commonly used to promote the production of 7-HT.

-

Inoculation: Inoculate the sterile medium with a single colony of the Pseudomonas strain from a fresh agar plate.

-

Incubation: Grow cultures at 27°C for 48 hours with constant agitation (approx. 130 rpm).

-

Cell Removal: Harvest the culture and centrifuge at 10,000 x g for 15 minutes to pellet the bacterial cells.

-

Sterilization: Filter the resulting cell-free supernatant (CFS) through a 0.2 µm sterile filter to remove any remaining cells and debris.

Extraction of this compound

-

pH Adjustment: Acidify the cell-free supernatant to pH 2 using a suitable acid (e.g., HCl). This step is critical for protonating the hydroxyl groups and improving extraction efficiency into an organic solvent.

-

Liquid-Liquid Extraction: Perform a solvent extraction using an equal volume of ethyl acetate. Mix vigorously and allow the phases to separate. Repeat the extraction three times to maximize recovery.

-

Solvent Evaporation: Combine the organic phases and remove the solvent under reduced pressure using a rotary evaporator. The resulting residue contains the crude this compound extract.

Purification by Flash Chromatography

-

Stationary Phase: Use a suitable stationary phase such as silica gel.

-

Mobile Phase: Employ a gradient of solvents (e.g., hexane and ethyl acetate) to separate the compounds based on polarity.

-

Monitoring: Monitor the elution of the compound using UV detection at 244 nm and 320 nm.[5]

-

Fraction Collection: Collect the fractions containing the peak corresponding to 7-HT and evaporate the solvent to yield the purified compound as a yellow powder.[5]

Characterization and Quantification

-

LC-MS Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water (Solvent A) and methanol (Solvent B), both containing 0.1% formic acid.

-

Gradient Program: 10% B (0-1 min), ramp to 90% B (1-7 min), hold at 90% B (7-12 min), return to 10% B (12-13 min), and re-equilibrate (13-18 min).[5]

-

Flow Rate: 0.4 mL/min.

-

Detection: UV at 320 nm and ESI+ mass spectrometry.

-

-

GC-MS Analysis (Most reliable for quantification):

-

Injector: 230°C, 1 µL injection volume with a 1:25 split ratio.

-

Oven Program: Start at 70°C (hold 5 min), then ramp at 15°C/min to 310°C (hold 2 min).[5]

-

Note: GC-MS is preferred for quantification as it detects the non-iron complexed form of 7-HT, leading to sharper, more reliable chromatographic peaks.[5]

-

Biosynthesis and Regulatory Pathways

The production of 7-HT in Pseudomonas is a tightly regulated process involving a dedicated biosynthetic gene cluster (BGC) and interception of a primary metabolic pathway.

Biosynthetic Pathway

The biosynthesis of 7-HT utilizes phenylacetic acid (PAA) as a key precursor.[6][9][12] The PAA itself can be derived from the catabolism of amino acids like phenylalanine.[9][11] The pathway involves genes from the PAA catabolon, with paaZ and ech playing synergistic roles.[1][12] The core biosynthetic steps are believed to involve an enoyl-CoA dehydratase, a flavoprotein that catalyzes a dehydrogenation-epoxidation step, and a conserved thioesterase essential for the final formation of the tropolone ring.[2][6]

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound produced and utilized as an iron-scavenger by Pseudomonas donghuensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pseudomonas PA14H7: Identification and Quantification of the this compound Iron Complex as an Active Metabolite against Dickeya, the Causal Agent of Blackleg on the Potato Plant [mdpi.com]

- 6. Understanding the biosynthesis, metabolic regulation, and anti-phytopathogen activity of 3,7-dihydroxytropolone in Pseudomonas spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound is the main metabolite responsible for the fungal antagonism of Pseudomonas donghuensis strain SVBP6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pseudomonas PA14H7: Identification and Quantification of the this compound Iron Complex as an Active Metabolite against Dickeya, the Causal Agent of Blackleg on the Potato Plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound | C7H6O3 | CID 36917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Identification of Biosynthetic Precursors and Optimization of this compound Bioproduction by Pseudomonas sp. PA14H7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

7-Hydroxytropolone: A Technical Guide to its Natural Sources, Biosynthesis, and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 7-Hydroxytropolone (7-HT), a bioactive tropolonoid compound. It details its primary natural sources, the current understanding of its biosynthetic pathway and regulatory mechanisms, and methodologies for its extraction and purification. This document is intended to serve as a comprehensive resource for researchers interested in the study and application of this promising natural product.

Natural Sources of this compound

This compound is a secondary metabolite predominantly produced by bacteria of the genus Pseudomonas. While tropolones as a class are found in some plants and fungi, 7-HT itself is most notably and consistently isolated from bacterial cultures.[1][2][3] Its production has been identified in several Pseudomonas species, many of which are recognized for their biocontrol properties against plant pathogens.[1][4][5]

Key microbial sources include:

The production of 7-HT by these organisms is often associated with their antifungal and antibacterial activities, as well as iron-chelating capabilities, suggesting a role in microbial competition and survival.[5]

Quantitative Production of this compound

The yield of this compound from Pseudomonas cultures can vary significantly based on the bacterial strain, culture medium composition, and fermentation conditions. The addition of biosynthetic precursors, such as phenylalanine, has been shown to enhance production.[7]

| Pseudomonas Strain | Culture Conditions | Yield (mg/L) | Reference |

| Pseudomonas sp. PA14H7 | TY medium, 48h incubation | ~9 | [5] |

| Pseudomonas sp. PA14H7 | Minimal medium + 150 mg/L phenylalanine | up to 30 | [7] |

| Various Pseudomonas strains | Varying conditions | 7 - 55 | [5] |

| Other bacterial strains | Not specified | 30 - 90 | [5] |

Biosynthesis and Regulation

The biosynthesis of this compound is intricately linked to the primary metabolism of the producing organism, specifically the phenylacetic acid (PAA) catabolic pathway.[8] The regulatory control is primarily managed by the Gac/Rsm signaling cascade, a global regulatory system in Pseudomonas.[6]

Regulatory Pathway: The Gac/Rsm Cascade

The production of 7-HT is positively regulated by the Gac/Rsm two-component signaling pathway. This system acts as a master switch, transitioning the bacterium from primary to secondary metabolism, often in response to cell population density.[6][8]

The signaling cascade proceeds as follows:

-

An unknown environmental signal is detected by the sensor kinase, GacS , located in the bacterial membrane.[8]

-

Upon signal detection, GacS autophosphorylates and subsequently transfers the phosphate group to the cytoplasmic response regulator, GacA .[9]

-

Phosphorylated GacA acts as a transcriptional activator, binding to the promoter regions of genes encoding small, non-coding RNAs (sRNAs) such as RsmX, RsmY, and RsmZ .[9][10]

-

These sRNAs accumulate in the cytoplasm and sequester the translational repressor proteins, RsmA and RsmE .[9][10]

-

By binding to RsmA/E, the sRNAs prevent these repressors from binding to the ribosome binding sites of target mRNAs.

-

This de-repression allows for the translation of genes within the this compound biosynthetic gene cluster (tpo), leading to the production of the compound.[6]

Biosynthetic Pathway

The biosynthesis of the tropolone ring of 7-HT begins with the precursors phenylalanine and phenylacetic acid.[7] The pathway intercepts intermediates from the phenylacetic acid (PAA) catabolon. While the complete enzymatic sequence is still an area of active research, key steps have been elucidated.[9][11]

-

Precursor Activation: Phenylacetic acid is activated to phenylacetyl-CoA by a CoA ligase.[12][13]

-

Ring Modification: The six-membered phenyl ring of phenylacetyl-CoA undergoes a series of enzymatic modifications, including oxidation and ring expansion, to form the seven-membered tropolone core. This process is thought to involve an enoyl-CoA hydratase and a thioesterase encoded within the tpo gene cluster.[4][11]

-

Hydroxylation: The final steps involve hydroxylation of the tropolone ring to yield this compound. The specific enzymes responsible for these hydroxylations in Pseudomonas have not yet been definitively characterized, though flavoprotein monooxygenases are known to catalyze such reactions in other bacteria.[9][10] Some Pseudomonas strains can further hydroxylate 7-HT to produce 3,7-dihydroxytropolone.[4][11]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Molecular characterization of the phenylacetic acid catabolic pathway in Pseudomonas putida U: the phenylacetyl-CoA catabolon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Screening and Functional Analysis of TPO Gene Mutations in a Cohort of Chinese Patients With Congenital Hypothyroidism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phenylacetyl-Coenzyme A Is the True Inducer of the Phenylacetic Acid Catabolism Pathway in Pseudomonas putida U - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Understanding the biosynthesis, metabolic regulation, and anti-phytopathogen activity of 3,7-dihydroxytropolone in Pseudomonas spp. | John Innes Centre [jic.ac.uk]

- 7. Identification of Biosynthetic Precursors and Optimization of this compound Bioproduction by Pseudomonas sp. PA14H7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biosynthesis of the bacterial antibiotic 3,7-dihydroxytropolone through enzymatic salvaging of catabolic shunt products - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Understanding the biosynthesis, metabolic regulation, and anti-phytopathogen activity of 3,7-dihydroxytropolone in Pseudomonas spp - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular characterization of the phenylacetic acid catabolic pathway in Pseudomonas putida U: The phenylacetyl-CoA catabolon - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Aerobic catabolism of phenylacetic acid in Pseudomonas putida U: biochemical characterization of a specific phenylacetic acid transport system and formal demonstration that phenylacetyl-coenzyme A is a catabolic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unveiling of a Bacterial Arsenal: A Technical Guide to the 7-Hydroxytropolone Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropolones, a class of non-benzenoid aromatic compounds, have garnered significant attention in the scientific community due to their wide range of biological activities, including antimicrobial, antifungal, and antitumor properties. Within this class, 7-hydroxytropolone and its derivatives, produced by various bacteria, stand out as potent bioactive molecules with potential applications in medicine and agriculture. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound in bacteria, focusing on the core enzymatic machinery, precursor supply, and regulatory circuits. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in natural product biosynthesis, enzyme engineering, and the development of novel therapeutic agents.

Core Biosynthetic Pathway: A Diversion from Phenylacetic Acid Catabolism

The biosynthesis of this compound in bacteria is intricately linked to the catabolism of phenylacetic acid (PAA), a common pathway for the degradation of aromatic compounds. Instead of being fully mineralized, a key intermediate of the PAA pathway is diverted to serve as the foundational scaffold for the tropolone ring. This metabolic shunt is a crucial control point and a hallmark of this biosynthetic route.

The central precursor for the tropolone ring is 2-hydroxycyclohepta-1,4,6-triene-1-formyl-CoA , which is formed from a reactive semialdehyde intermediate generated during PAA degradation.[1] The formation of this seven-membered ring intermediate is a spontaneous intramolecular condensation reaction.[2] Once this precursor is formed, a dedicated suite of enzymes, typically encoded within a biosynthetic gene cluster (BGC), catalyzes the subsequent modifications to yield this compound and its hydroxylated variant, 3,7-dihydroxytropolone.[3][4]

Key Enzymatic Steps and Intermediates

The core enzymatic transformations in the this compound biosynthetic pathway are catalyzed by a conserved set of enzymes:

-

Enoyl-CoA Hydratase (TpoN/TrlA): This enzyme is proposed to intercept the PAA catabolism, facilitating the formation of the reactive intermediate that cyclizes to the tropolone precursor.[2]

-

Thioesterase (TpoD/TrlF): This enzyme is essential for the release of the tropolone core from its CoA-tethered precursor.[2]

-

Flavoprotein Monooxygenases (TpoE/TrlE and TrlCD): These enzymes are responsible for the hydroxylation of the tropolone ring. In Pseudomonas spp., TpoE is a key flavoprotein that acts on the tropolone precursor.[2] In Streptomyces spp., TrlE and TrlCD are monooxygenases that catalyze the regioselective hydroxylations of a tropone intermediate to produce 3,7-dihydroxytropolone.[5]

The biosynthetic pathway, as elucidated from studies in Pseudomonas and Streptomyces, is depicted below:

Quantitative Data Summary

Quantitative biochemical data for the enzymes of the this compound pathway are not extensively reported in the literature. The following tables summarize the available qualitative and semi-quantitative information. Further detailed kinetic characterization of the individual enzymes is a key area for future research.

Table 1: Key Enzymes and Their Characterized Functions

| Enzyme | Gene Name (Exemplars) | Organism(s) | Substrate(s) | Product(s) | Cofactor(s) | Notes |

| Phenylacetyl-CoA ligase | PaaK | Azoarcus evansii | Phenylacetic acid, ATP, CoA | Phenylacetyl-CoA | Mg2+ | Km values: PA (14 µM), ATP (60 µM), CoA (45 µM).[6] |

| Thioesterase | TpoD, TrlF | Pseudomonas spp., Streptomyces spp. | 2-hydroxycyclohepta-1,4,6-triene-1-formyl-CoA | Tropolone core | - | Essential for the release of the tropolone ring from CoA.[2] |

| Flavoprotein Monooxygenase | TpoE, TrlE | Pseudomonas spp., Streptomyces spp. | Tropone | This compound | FAD, NAD(P)H | Catalyzes the hydroxylation of the tropolone ring.[2][5] |

| Flavoprotein Monooxygenase | TrlCD | Streptomyces spp. | This compound | 3,7-Dihydroxytropolone | FAD, NAD(P)H | Responsible for the second hydroxylation step to form 3,7-dihydroxytropolone.[5] |

Table 2: Production Titers of this compound in Engineered and Wild-Type Strains

| Strain | Compound | Titer | Culture Conditions | Reference |

| Pseudomonas sp. PA14H7 | This compound | ~9 mg/L | TY medium, 48h incubation.[7] | [7] |

| Pseudomonas sp. PA14H7 (phenylalanine supplemented) | This compound | up to 30 mg/L | MK medium with 150 mg/L phenylalanine.[8] | [8] |

| Burkholderia plantarii (monoculture) | Tropolone | 0.73 mM (max at 60h) | Not specified.[9] | [9] |

| Burkholderia plantarii (co-culture with T. virens) | Tropolone | ~0.1 mM | Not specified.[9] | [9] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments commonly employed in the study of the this compound biosynthetic pathway. These protocols are intended as a guide and may require optimization for specific bacterial strains and enzymes.

Protocol 1: Gene Deletion via Homologous Recombination in Pseudomonas

This protocol describes a general method for creating markerless gene deletions in Pseudomonas species, which is crucial for functional characterization of the biosynthetic genes.

-

Construction of the Gene Deletion Vector:

-

Amplify ~1 kb upstream and downstream flanking regions of the target gene from the genomic DNA of the wild-type Pseudomonas strain using high-fidelity DNA polymerase.

-

Assemble the upstream and downstream fragments into a suicide vector (e.g., pEX18Tc) using a suitable cloning method (e.g., Gibson Assembly or restriction-ligation). The suicide vector should contain a counter-selectable marker (e.g., sacB).

-

Verify the sequence of the resulting construct.

-

-

Transformation into E. coli and Conjugation into Pseudomonas:

-

Transform the suicide vector into a suitable E. coli donor strain (e.g., S17-1).

-

Perform biparental or triparental mating to transfer the suicide vector from E. coli to the recipient Pseudomonas strain.

-

Plate the conjugation mixture on selective agar plates containing an antibiotic for which the recipient Pseudomonas is resistant and the antibiotic corresponding to the resistance marker on the suicide vector. This selects for single-crossover homologous recombinants.

-

-

Selection for Double-Crossover Events:

-

Inoculate single-crossover colonies into a non-selective liquid medium and grow overnight to allow for the second crossover event to occur.

-

Plate serial dilutions of the overnight culture onto agar plates containing sucrose (e.g., 10% w/v). The sacB gene confers sucrose sensitivity, so only cells that have lost the suicide vector through a second crossover event will grow.

-

-

Screening and Verification of Deletion Mutants:

-

Screen the sucrose-resistant colonies by colony PCR using primers that flank the target gene and primers internal to the gene. Wild-type colonies will yield a product with both primer pairs, while deletion mutants will only yield a product with the flanking primers, and this product will be smaller than the wild-type amplicon.

-

Confirm the deletion by Sanger sequencing of the PCR product from the flanking primers.

-

Protocol 2: Heterologous Expression and Purification of Biosynthetic Enzymes

This protocol outlines a general procedure for the expression and purification of the this compound biosynthetic enzymes from E. coli.

-

Cloning of the Target Gene into an Expression Vector:

-

Amplify the coding sequence of the target gene (e.g., tpoD, tpoE) from the genomic DNA of the producing bacterium.

-

Clone the PCR product into a suitable E. coli expression vector (e.g., pET series) containing an affinity tag (e.g., His6-tag, MBP-tag) for purification.

-

Verify the sequence of the construct.

-

-

Protein Expression in E. coli:

-

Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow a starter culture overnight in LB medium containing the appropriate antibiotic.

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding a suitable inducer (e.g., IPTG) and continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours or overnight.

-

-

Cell Lysis and Protein Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, containing protease inhibitors).

-

Lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation.

-

Purify the target protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).

-

Wash the column with wash buffer (lysis buffer with a slightly higher concentration of imidazole).

-

Elute the protein with elution buffer (lysis buffer with a high concentration of imidazole).

-

Further purify the protein if necessary using size-exclusion chromatography.

-

-

Protein Characterization:

-

Analyze the purity of the protein by SDS-PAGE.

-

Determine the protein concentration using a suitable method (e.g., Bradford assay).

-

Confirm the identity of the protein by mass spectrometry if necessary.

-

Protocol 3: In Vitro Enzyme Assays

This protocol provides a general framework for in vitro assays to determine the function and activity of the purified biosynthetic enzymes.

-

Thioesterase (TpoD/TrlF) Assay:

-

Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5), the purified thioesterase, and the CoA-tethered tropolone precursor.

-

Incubate the reaction at an optimal temperature (e.g., 30°C).

-

Stop the reaction at different time points by adding an organic solvent (e.g., ethyl acetate) or by heat inactivation.

-

Analyze the reaction products by HPLC or LC-MS to detect the formation of the tropolone core.

-

-

Flavoprotein Monooxygenase (TpoE/TrlE/TrlCD) Assay:

-

Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM potassium phosphate pH 7.5), the purified monooxygenase, the tropone or this compound substrate, a reducing equivalent (NADPH or NADH), and the FAD cofactor.

-

Initiate the reaction by adding the substrate or the enzyme.

-

Monitor the consumption of NADPH/NADH spectrophotometrically at 340 nm or analyze the formation of the hydroxylated product by HPLC or LC-MS.

-

Protocol 4: Quantification of this compound Production

This protocol describes a method for quantifying the amount of this compound produced by a bacterial strain.[7]

-

Sample Preparation:

-

Grow the bacterial strain in a suitable production medium.

-

Collect the culture supernatant by centrifugation.

-

Extract the supernatant with an equal volume of an organic solvent (e.g., ethyl acetate or chloroform) at acidic pH (e.g., pH 2).

-

Evaporate the organic solvent to dryness and resuspend the residue in a known volume of a suitable solvent (e.g., methanol).

-

-

Quantification by HPLC:

-

Analyze the extracted sample by reverse-phase HPLC using a C18 column.

-

Use a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).

-

Detect the eluting compounds using a UV detector at a wavelength where this compound has a strong absorbance (e.g., ~350 nm).

-

Prepare a standard curve using a purified standard of this compound of known concentrations.

-

Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

-

Mandatory Visualizations

Signaling Pathway for Tropolone Production in Burkholderia

In Burkholderia plantarii, the production of tropolone is regulated by a two-component system, highlighting a layer of genetic control over this secondary metabolic pathway.[10][11]

Experimental Workflow for Functional Genomics

The elucidation of the this compound biosynthetic pathway relies on a systematic workflow involving bioinformatics, molecular genetics, and analytical chemistry.

Conclusion and Future Directions

The biosynthesis of this compound in bacteria represents a fascinating example of metabolic diversification, where a primary metabolic pathway is co-opted for the production of a specialized metabolite with potent biological activity. While significant progress has been made in elucidating the core biosynthetic steps and the key enzymes involved, several areas warrant further investigation. A detailed kinetic and structural characterization of the biosynthetic enzymes will provide deeper insights into their catalytic mechanisms and substrate specificities, paving the way for enzyme engineering and the biocatalytic production of novel tropolone derivatives. Furthermore, a comprehensive understanding of the regulatory networks governing the expression of the biosynthetic gene clusters will be crucial for optimizing the production of these valuable compounds. The continued exploration of the this compound biosynthetic pathway holds great promise for the discovery of new drug leads and the development of sustainable biotechnological processes.

References

- 1. Biosynthesis of Ditropolonyl Sulfide, an Antibacterial Compound Produced by Burkholderia cepacia Complex Strain R-12632 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding the biosynthesis, metabolic regulation, and anti-phytopathogen activity of 3,7-dihydroxytropolone in Pseudomonas spp - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of the bacterial antibiotic 3,7-dihydroxytropolone through enzymatic salvaging of catabolic shunt products - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of Tropolones in Streptomyces spp.: Interweaving Biosynthesis and Degradation of Phenylacetic Acid and Hydroxylations on the Tropone Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemical and molecular characterization of phenylacetate-coenzyme A ligase, an enzyme catalyzing the first step in aerobic metabolism of phenylacetic acid in Azoarcus evansii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Identification of Biosynthetic Precursors and Optimization of this compound Bioproduction by Pseudomonas sp. PA14H7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Repression of Tropolone Production and Induction of a Burkholderia plantarii Pseudo-Biofilm by Carot-4-en-9,10-diol, a Cell-to-Cell Signaling Disrupter Produced by Trichoderma virens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Identification of the Three Genes Involved in Controlling Production of a Phytotoxin Tropolone in Burkholderia plantarii - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 7-Hydroxytropolone: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxytropolone, a naturally occurring tropolone derivative, has garnered significant scientific interest due to its diverse biological activities. As a member of the α-hydroxytropolone subclass, its unique seven-membered ring structure and metal-chelating properties contribute to its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of this compound, with a focus on quantitative data and experimental methodologies to support further research and development.

Chemical Structure and Physicochemical Properties

This compound, with the chemical formula C₇H₆O₃, possesses a distinctive seven-membered aromatic ring. Its structure is characterized by a tropolone core with a hydroxyl group at the 7-position.[1] This arrangement gives rise to its notable chemical and physical properties.

dot graph 7_Hydroxytropolone_Structure { node [shape=plaintext]; label="Chemical Structure of this compound"; labelloc="t"; rankdir="LR";

} Caption: Chemical structure of this compound.

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₆O₃ | [2] |

| Molecular Weight | 138.12 g/mol | [2] |

| pKa₁ | ~5.6 | [3] |

| UV-Vis λmax | ~330 nm, ~392 nm | [4] |

| Solubility | Low solubility at physiological pH | General observation from literature |

Synthesis and Purification

The synthesis of this compound and its derivatives often involves multi-step chemical reactions. One common strategy is the [5+2] cycloaddition of an oxidopyrylium ion with a suitable dienophile, followed by subsequent chemical modifications.[5][6][7]

Representative Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a hydroxytropolone derivative, which can be adapted for this compound.

Experimental Protocol: Purification by Recrystallization

A common method for the purification of synthesized this compound is recrystallization.[8][9][10][11]

Procedure:

-

Dissolution: Dissolve the impure solid in a minimum amount of a suitable hot solvent. The choice of solvent is critical; the compound should be highly soluble at high temperatures and poorly soluble at low temperatures.

-

Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity to remove them. This step should be performed quickly to prevent premature crystallization.

-

Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals.

-

Complete Crystallization: To maximize the yield, the flask can be placed in an ice bath to further decrease the temperature and promote complete crystallization.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven, to remove any residual solvent.

Biological Activities and Mechanism of Action

This compound exhibits a broad spectrum of biological activities, primarily attributed to its ability to chelate metal ions, particularly iron.

Iron Chelating Activity

This compound is a potent iron chelator, a property that is central to many of its biological effects.[1] By sequestering iron, it can disrupt essential iron-dependent cellular processes in pathogenic microorganisms and cancer cells.

Antifungal Activity

This compound has demonstrated significant antifungal activity against various fungal pathogens.[12] While specific MIC values for this compound against key human pathogens are not extensively reported in the literature, its activity is believed to stem from its iron-chelating properties, which deprive fungi of this essential nutrient.

Antiviral Activity

Studies on α-hydroxytropolones have shown promising antiviral activity against a range of viruses, including Herpes Simplex Virus (HSV) and Hepatitis B Virus (HBV).[1][4][13][14][15][16][17][18][19] The mechanism of action is thought to involve the inhibition of viral metalloenzymes that are crucial for viral replication. While specific IC₅₀ values for this compound are limited, the data for related compounds are encouraging.

| Virus | Compound Type | IC₅₀ / EC₅₀ | Reference |

| Herpes Simplex Virus (HSV-1 & HSV-2) | α-Hydroxytropolone derivatives | 81 to 210 nM | [19][20] |

| Hepatitis B Virus (HBV) | α-Hydroxytropolone derivatives | as low as 0.34 µM | [1][13][14][15][16][17] |

Antitumor Activity

Experimental Protocols for Biological Assays

Antifungal Susceptibility Testing (Broth Microdilution)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Procedure:

-

Prepare Inoculum: Culture the fungal strain (e.g., Candida albicans or Aspergillus fumigatus) and prepare a standardized inoculum suspension.

-

Prepare Drug Dilutions: Serially dilute this compound in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific fungal species.

-

Determine MIC: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

Procedure:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, or A549) into a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be calculated.

Conclusion

This compound is a promising natural product with a range of biological activities that warrant further investigation. Its potent iron-chelating ability is a key feature that likely underpins its antifungal, antiviral, and antitumor properties. This technical guide provides a foundational understanding of its chemical and biological characteristics, along with methodologies for its study. Further research to elucidate its specific mechanisms of action, particularly its effects on cellular signaling pathways, and to obtain more comprehensive quantitative data on its biological activities will be crucial for its potential development as a therapeutic agent.

References

- 1. Antiviral activity of amide-appended α-hydroxytropolones against herpes simplex virus-1 and -2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The biology and synthesis of α-hydroxytropolones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic α-Hydroxytropolones Inhibit Replication of Wild-Type and Acyclovir-Resistant Herpes Simplex Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Polyoxygenated Tropolones and their Antiviral Activity Against Hepatitis B Virus and Herpes Simplex Virus-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Naturally Occurring Tropones and Tropolones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LabXchange [labxchange.org]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. This compound is the main metabolite responsible for the fungal antagonism of Pseudomonas donghuensis strain SVBP6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hydroxylated tropolones inhibit hepatitis B virus replication by blocking viral ribonuclease H activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Efficacy and Cytotoxicity in Cell Culture of Novel α-Hydroxytropolone Inhibitors of Hepatitis B Virus Ribonuclease H - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. journals.asm.org [journals.asm.org]

- 17. researchgate.net [researchgate.net]

- 18. Importance of lipophilicity for potent anti-herpes simplex virus-1 activity of α-hydroxytropolones - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Effects of 2,2′,4′-trihydroxychalcone on the proliferation, metastasis and apoptosis of A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

7-Hydroxytropolone: An In-depth Technical Guide to Tautomerism and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxytropolone, a naturally occurring tropolone derivative, has garnered significant interest in the scientific community, particularly in the fields of medicinal chemistry and drug development. Its biological activities, including potent iron-chelating, antifungal, and antibacterial properties, make it a compelling lead compound. A fundamental aspect of its chemistry, which dictates its reactivity, bioavailability, and interaction with biological targets, is its tautomerism. This technical guide provides a comprehensive overview of the tautomeric equilibrium of this compound, its stability, and the experimental and computational methodologies used to study these phenomena.

Introduction to this compound

This compound, also known as 2,7-dihydroxy-2,4,6-cycloheptatrien-1-one, is a seven-membered non-benzenoid aromatic compound. It is produced by several species of Pseudomonas bacteria and is known to play a role in their antagonistic activity against other microorganisms[1]. The tropolone core, with its unique electronic structure, imparts interesting chemical and biological properties to the molecule. The presence of a hydroxyl group at the C7 position introduces the possibility of tautomerism, a key determinant of its chemical behavior.

Tautomerism in this compound

This compound exists as a mixture of tautomers in equilibrium. The primary tautomeric forms are the result of proton transfer between the two oxygen atoms of the α-hydroxy tropolone moiety. The two principal tautomers are 2,7-dihydroxy-2,4,6-cycloheptatrien-1-one and 2,3-dihydroxy-2,4,6-cycloheptatrien-1-one, which are in rapid equilibrium. This is a form of keto-enol tautomerism, where the enol form is significantly stabilized by the aromaticity of the tropolone ring[2][3].

The tautomeric equilibrium can be represented as follows:

Caption: Tautomeric equilibrium of this compound.

Stability of Tautomers

The relative stability of the two main enol tautomers (2,7-dihydroxy and 2,3-dihydroxy) is expected to be very similar due to the symmetry of the tropolone core. The equilibrium can be influenced by factors such as solvent polarity and the ability of the solvent to form hydrogen bonds[5][6].

Quantitative Data from Computational Studies on Tropolone

The following table summarizes the calculated relative energies and Gibbs free energies for the tautomers of the parent compound, tropolone. This data provides a strong indication of the stability of the enol form in such systems.

| Tautomer | Method | Basis Set | Solvent | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Reference |

| Tropolone (enol) | B3LYP | 6-311++G | Gas Phase | 0.00 | 0.00 | [2] |

| 3,5-Cycloheptadiene-1,2-dione (keto) | B3LYP | 6-311++G | Gas Phase | 18.76 | 18.76 | [2] |

| 3,6-Cycloheptadiene-1,2-dione (keto) | B3LYP | 6-311++G | Gas Phase | 21.53 | 21.53 | [2] |

| Tropolone (enol) | B3LYP | 6-311++G | Water (PCM) | 0.00 | 0.00 | [2] |

| 3,5-Cycloheptadiene-1,2-dione (keto) | B3LYP | 6-311++G | Water (PCM) | 17.80 | 17.80 | [2] |

| 3,6-Cycloheptadiene-1,2-dione (keto) | B3LYP | 6-311++G | Water (PCM) | 18.35 | 18.35 | [2] |

Experimental Protocols for Studying Tautomerism

The tautomeric equilibrium of this compound can be investigated using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution. By analyzing the chemical shifts and integration of signals corresponding to each tautomer, the equilibrium constant can be determined[7][8][9]. Dynamic NMR (DNMR) can be employed to study the kinetics of the tautomeric interconversion[10][11].

Detailed Protocol for NMR Analysis:

-

Sample Preparation:

-

Dissolve a known concentration of this compound (e.g., 10-20 mg) in a deuterated solvent (0.5-0.7 mL) in a clean NMR tube.

-

A range of deuterated solvents with varying polarities should be used to investigate solvent effects (e.g., CDCl₃, acetone-d₆, DMSO-d₆, D₂O).

-

Add a small amount of an internal standard with a known concentration (e.g., tetramethylsilane - TMS) for accurate chemical shift referencing and quantification.

-

-

NMR Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra at a constant temperature (e.g., 298 K) on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, ensure a sufficient relaxation delay to allow for accurate integration.

-

For studying the kinetics, acquire a series of ¹H NMR spectra at different temperatures (variable temperature NMR).

-

-

Data Analysis:

-

Identify the distinct signals corresponding to the protons and carbons of each tautomer. The hydroxyl protons are often broad and may exchange with residual water in the solvent.

-

Carefully integrate the area of well-resolved signals that are unique to each tautomer.

-

The equilibrium constant (K_eq) can be calculated from the ratio of the integrals of the signals for the two tautomers: K_eq = [Tautomer 2] / [Tautomer 1] = (Integral of signal for Tautomer 2) / (Integral of signal for Tautomer 1)

-

The Gibbs free energy difference (ΔG°) between the tautomers can then be calculated using the equation: ΔG° = -RT ln(K_eq) where R is the gas constant and T is the temperature in Kelvin.

-

Caption: Workflow for NMR analysis of tautomerism.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria by observing changes in the absorption spectrum as a function of solvent polarity or pH[12]. The different tautomers will have distinct electronic transitions and thus different λ_max values.

Detailed Protocol for UV-Vis Analysis:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a series of solutions with the same concentration of this compound in different solvents of varying polarity.

-

To study the effect of pH, prepare a series of buffered solutions with a constant concentration of this compound.

-

-

UV-Vis Data Acquisition:

-

Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-500 nm).

-

Use the respective solvent or buffer as a blank.

-

-

Data Analysis:

-

Analyze the changes in the position of the absorption maxima (λ_max) and the molar absorptivity (ε) with changes in solvent polarity or pH.

-

Deconvolution of the spectra may be necessary if the absorption bands of the tautomers overlap significantly.

-

The ratio of the tautomers can be estimated from the absorbance at wavelengths where one tautomer absorbs significantly more than the other.

-

Computational Chemistry Methods

Density Functional Theory (DFT) is a powerful computational tool for studying the tautomerism of molecules like this compound[13][14]. These calculations can provide valuable insights into the relative stabilities and electronic properties of the different tautomers.

Typical Computational Protocol:

-

Structure Optimization:

-

The geometries of all possible tautomers are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

-

Frequency Calculations:

-

Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies) and to obtain thermochemical data.

-

-

Energy Calculations:

-

Single-point energy calculations can be performed with higher-level methods or larger basis sets for more accurate energy determination.

-

The effects of the solvent can be included using implicit solvation models like the Polarizable Continuum Model (PCM).

-

-

Data Analysis:

-

The relative electronic energies, enthalpies, and Gibbs free energies of the tautomers are calculated to determine their relative stabilities.

-

The equilibrium constants can be calculated from the Gibbs free energy differences.

-

Caption: Workflow for computational analysis of tautomerism.

Conclusion

The tautomerism of this compound is a critical aspect of its chemistry that influences its physical, chemical, and biological properties. The equilibrium is dominated by the highly stable enol tautomers due to the aromaticity of the tropolone ring. Understanding and quantifying this tautomeric equilibrium is essential for the rational design and development of new drugs based on the this compound scaffold. The experimental and computational protocols outlined in this guide provide a robust framework for researchers to investigate the tautomerism of this important natural product and its derivatives. Further studies providing specific quantitative data on the tautomeric equilibrium of this compound in various environments will be invaluable for advancing its therapeutic potential.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Computational studies of the tropone natural products, thiotropocin, tropodithietic acid, and troposulfenin. Significance of thiocarbonyl-enol tautomerism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Graphviz [graphviz.org]

- 6. devtoolsdaily.com [devtoolsdaily.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Keto-Enol Tautomerism | Chem Lab [chemlab.truman.edu]

- 9. diverdi.colostate.edu [diverdi.colostate.edu]

- 10. Exploiting solid-state dynamic nuclear polarization NMR spectroscopy to establish the spatial distribution of polymorphic phases in a solid material - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Iron-Chelating Properties of 7-Hydroxytropolone

Executive Summary: Iron is a critical element for nearly all forms of life, participating in fundamental processes such as oxygen transport and DNA synthesis.[1] However, its dysregulation leads to conditions of iron overload and significant cellular damage, primarily through the generation of reactive oxygen species (ROS). Iron chelators are therapeutic agents that bind to excess iron, rendering it inactive and promoting its excretion. 7-Hydroxytropolone (7-HT), a natural tropolone derivative produced by several Pseudomonas species, has emerged as a potent iron scavenger.[2][3] This technical guide provides a comprehensive overview of the iron-chelating properties of 7-HT, detailing its mechanism of action, quantitative binding characteristics, and the experimental protocols used for its evaluation. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel iron chelators.

Introduction to this compound and Iron Chelation

The Duality of Iron in Biological Systems

Iron is indispensable for various physiological functions, including its role as a cofactor in enzymes involved in the mitochondrial electron transport chain.[1] However, the same redox activity that makes iron essential also renders it potentially toxic. In its free, unbound state, iron can catalyze the formation of highly damaging hydroxyl radicals from less reactive species like hydrogen peroxide via the Fenton reaction. This process contributes to oxidative stress, a condition implicated in numerous pathologies, including neurodegenerative diseases and cancer.[4][5]

Therapeutic Strategy: Iron Chelation

Iron chelation therapy is a primary strategy for managing iron overload disorders, such as those resulting from frequent blood transfusions.[6] Chelators are molecules that form multiple coordination bonds with a single metal ion. An effective iron chelator binds tightly to iron, preventing it from participating in harmful redox reactions and facilitating its removal from the body.[7]

This compound: A Natural Siderophore

This compound (7-HT) is a natural product secreted by bacteria like Pseudomonas donghuensis to sequester iron from their environment, acting as a siderophore.[2][8] Its ability to form stable complexes with iron has drawn significant interest for its potential therapeutic applications.[3][9] Unlike some chelators, 7-HT and its related compounds are lipophilic, allowing them to partition into non-polar environments and potentially cross cell membranes.[10]

Physicochemical and Iron-Binding Properties

Stoichiometry and Structure of the 7-HT-Iron Complex

This compound binds iron through its hydroxy and ketone moieties.[1] Spectroscopic analyses, including mass spectrometry, have determined that 7-HT typically forms a complex with ferric iron (Fe³⁺) in a 2:1 stoichiometric ratio.[2][8][9] This differs slightly from the closely related compound hinokitiol (an isomer), which has been shown to form a 3:1 complex with iron, Fe(hino)₃.[1][11]

Quantitative Analysis of Iron Chelation

| Parameter | Compound/Source | Value | Method | Reference(s) |

| Stoichiometry | This compound : Fe³⁺ | 2:1 | Continuous Variation Method, LC-MS | [2][8] |

| Binding Affinity (Kₐ) | Hinokitiol : Fe³⁺ | 5.8 x 10²⁵ | UV-Vis Titration | [10] |

| Binding Affinity (Kₐ) | Hinokitiol : Fe²⁺ | 5.1 x 10¹⁵ | UV-Vis Titration | [10] |

| Production Yield | Pseudomonas PA14H7 | ~9 mg/L | LC-UV, LC-MS, GC-MS | [3][9][12] |

Cellular Mechanisms and Biological Effects

Modulation of Cellular Iron Homeostasis

Cellular iron levels are tightly regulated through a system of transporters and storage proteins. Transferrin (Tf) binds extracellular iron, which is taken up by the transferrin receptor (TfR). Inside the endosome, iron is released, reduced to Fe²⁺, and transported to the cytoplasm by DMT1, entering the labile iron pool. From here, it is either used by the cell or stored in ferritin. Excess iron is exported by ferroportin (FPN1).[13] Lipophilic chelators like 7-HT can potentially cross cell membranes to chelate iron directly from the labile iron pool or even from storage proteins like ferritin, albeit at high concentrations.[10]

Impact on Reactive Oxygen Species (ROS) and Ferroptosis

The primary antioxidant mechanism of iron chelators is the prevention of the Fenton reaction. By sequestering free ferrous iron (Fe²⁺), 7-HT inhibits the generation of highly destructive hydroxyl radicals (•OH).[5]

However, the iron complexes of some tropolones, such as hinokitiol, can be redox-active. The Fe(hino)₃ complex has been shown to act as a pro-oxidant, inducing a form of iron-dependent cell death called ferroptosis.[1][11] This occurs through the promotion of lipid peroxidation via Fenton-like reactions.[1] This dual potential—acting as an antioxidant by sequestering iron or as a pro-oxidant via its iron complex—is a critical consideration in drug development.

Key Experimental Protocols

Spectrophotometric Ferrozine Assay for Fe(II) Chelation

This is a widely used colorimetric method to quantify the Fe²⁺ chelating capacity of a compound.[14] Ferrozine forms a stable, magenta-colored complex with Fe²⁺, which has a maximum absorbance at 562 nm. A chelating agent will compete with ferrozine for the iron, leading to a decrease in the magenta color. The percentage of chelation is calculated relative to a control without the chelating agent.[15]

Protocol Outline:

-

Reagent Preparation: Prepare solutions of the test compound (e.g., 7-HT), a ferrous iron source (e.g., ammonium iron(II) sulfate), and ferrozine in an appropriate buffer (e.g., ammonium acetate, pH 6.7).[14]

-

Incubation: Add the test compound solution to the ferrous iron solution in a microplate well and incubate for a short period (e.g., 10 minutes) to allow chelation to occur.[14]

-

Reaction: Add the ferrozine solution to the well to initiate the color-forming reaction with any remaining free Fe²⁺. Incubate again (e.g., 10 minutes at 37°C).[14]

-

Measurement: Measure the absorbance of the [Fe(ferrozine)₃]²⁺ complex at 562 nm using a spectrophotometer.[15]

-

Calculation: The percentage of Fe(II) chelation is determined using the formula: % Chelation = [1 - (Absorbance of Sample / Absorbance of Control)] x 100.[15] A known chelator like EDTA is often used as a positive control.[14][15]

Continuous Variation Method (Job's Plot)

To determine the stoichiometry of the 7-HT-iron complex, the continuous variation method is employed. This involves preparing a series of solutions with varying mole fractions of 7-HT and ferric ions while keeping the total molar concentration constant. The absorbance of each solution is measured at a wavelength where the complex absorbs maximally. A plot of absorbance versus the mole fraction of one component will show a maximum (or minimum) at the mole fraction corresponding to the stoichiometry of the complex.[2][8]

Identification and Structural Elucidation

The definitive identification of 7-HT and its iron complex from biological sources relies on a combination of analytical techniques:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Used to separate the compound from a complex mixture and determine its precise mass-to-charge ratio (m/z), confirming the presence of the 7-HT:iron complex.[9][12]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides complementary mass spectral data for structural confirmation.[9][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to elucidate the detailed chemical structure of the isolated 7-HT.[2][9]

Conclusion and Future Directions

This compound is a potent natural iron chelator with significant therapeutic potential. Its 2:1 binding stoichiometry and the high binding affinity of the related compound hinokitiol underscore its efficacy in sequestering iron. The ability of tropolones to modulate cellular iron levels and impact ROS-mediated pathways presents both opportunities and challenges. For drug development professionals, future research should focus on:

-

Determining the precise binding affinity constants (Kₐ) of 7-HT for both Fe²⁺ and Fe³⁺.

-

Investigating the pharmacokinetics and membrane permeability of the 7-HT-iron complex.

-

Clarifying the conditions under which 7-HT and its derivatives act as antioxidants versus pro-oxidants to ensure targeted and safe therapeutic applications.

-

Synthesizing and screening novel tropolone derivatives to optimize chelation efficacy, cell permeability, and safety profiles.[16]

By leveraging the foundational knowledge outlined in this guide, the scientific community can further explore this compound as a promising candidate for the treatment of iron overload disorders and other pathologies linked to iron dysregulation.

References

- 1. Hinokitiol-iron complex is a ferroptosis inducer to inhibit triple-negative breast tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound produced and utilized as an iron-scavenger by Pseudomonas donghuensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hinokitiol | CAS 499-44-5 | Iron Chelator antioxidant [stressmarq.com]

- 5. Generation of reactive oxygen species by hydroxypyridone compound/iron complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Review on Iron Chelators in Treatment of Iron Overload Syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Objectives and mechanism of iron chelation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Restored iron transport by a small molecule promotes absorption and hemoglobinization in animals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pseudomonas PA14H7: Identification and Quantification of the this compound Iron Complex as an Active Metabolite against Dickeya, the Causal Agent of Blackleg on the Potato Plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Intracellular Iron Transport and Storage: From Molecular Mechanisms to Health Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of iron chelating properties [bio-protocol.org]

- 15. zen-bio.com [zen-bio.com]

- 16. Synthesis of Polyoxygenated Tropolones and their Antiviral Activity Against Hepatitis B Virus and Herpes Simplex Virus-1 - PMC [pmc.ncbi.nlm.nih.gov]

7-Hydroxytropolone: A Technical Guide to its Antimicrobial Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxytropolone (7-HT), a natural product belonging to the tropolone class of compounds, has garnered significant scientific interest due to its broad-spectrum antimicrobial properties. Produced by various bacteria, most notably species of Pseudomonas, this molecule demonstrates potent activity against a range of fungal and bacterial pathogens.[1] Its multifaceted mechanism of action, primarily centered around iron chelation and enzyme inhibition, positions it as a compelling candidate for further investigation in the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound, detailing its activity through quantitative data, experimental methodologies, and an exploration of its molecular pathways of action.

Antimicrobial Spectrum of this compound

This compound exhibits a wide range of inhibitory activities against various microorganisms. Its efficacy has been particularly noted against phytopathogenic fungi and certain bacteria.

Antibacterial Activity

7-HT has demonstrated inhibitory effects against several bacterial species. A notable example is its bacteriostatic effect on Dickeya solani, a causative agent of blackleg and soft rot in potatoes, at a concentration of 9 mg/L.[2]

Antifungal Activity

The antifungal properties of this compound are well-documented, especially against plant pathogenic fungi. It is a key antifungal metabolite produced by Pseudomonas donghuensis.[1] A minimum inhibitory concentration (MIC) of 12.5 µM has been reported for Macrophomina phaseolina, a phytopathogenic fungus with a broad host range.[3] The broad-spectrum antifungal activity of 7-HT is a primary contributor to the biocontrol capabilities of the producing Pseudomonas strains.

Quantitative Antimicrobial Data

The following tables summarize the available quantitative data on the antimicrobial activity of this compound. It is important to note that direct comparisons of values across different studies should be made with caution due to variations in experimental conditions.

Table 1: Antibacterial Activity of this compound

| Bacterium | Test Method | Effective Concentration | Reference |

| Dickeya solani | Broth Microdilution | 9 mg/L (Bacteriostatic) | [2] |

Table 2: Antifungal Activity of this compound

| Fungus | Test Method | MIC | Reference |

| Macrophomina phaseolina | Not Specified | 12.5 µM | [3] |

Mechanisms of Antimicrobial Action

The antimicrobial activity of this compound is attributed to two primary mechanisms: the chelation of essential metal ions and the inhibition of key microbial enzymes.

Iron Chelation

This compound is an effective iron chelator.[4] Iron is a critical nutrient for microbial growth and pathogenesis, involved in numerous cellular processes, including respiration and DNA replication. By sequestering iron from the environment, 7-HT effectively starves pathogenic microorganisms, thereby inhibiting their growth and proliferation. This iron-chelating capability is a significant factor in its broad-spectrum antimicrobial activity.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of several microbial enzymes, particularly metalloenzymes.

A key target of 7-HT is aminoglycoside-2"-O-adenylyltransferase, an enzyme that confers resistance to aminoglycoside antibiotics in bacteria.[5][6][7] 7-HT acts as a competitive inhibitor with respect to ATP, a co-substrate for the enzyme.[5][6] By inhibiting this enzyme, this compound can restore the efficacy of aminoglycoside antibiotics against resistant bacterial strains.

The diagram below illustrates the inhibitory action of this compound on aminoglycoside-2"-O-adenylyltransferase.

The tropolone scaffold is known to inhibit other zinc-dependent metalloproteases.[8] This suggests that 7-HT may have a broader range of enzyme targets within microbial cells, contributing to its antimicrobial effects. The ability to bind to the metal cofactors of these essential enzymes disrupts their catalytic activity, leading to a cascade of metabolic failures within the pathogen.

Regulation of this compound Production in Pseudomonas

The biosynthesis of this compound in Pseudomonas species is tightly regulated by the Gac-Rsm signal transduction pathway.[1][3][9][10] This two-component system is a global regulator of secondary metabolism and virulence factor production in many Gram-negative bacteria.

The GacS sensor kinase responds to an unknown environmental signal, leading to the phosphorylation of the GacA response regulator. Phosphorylated GacA then activates the transcription of small non-coding RNAs (sRNAs) such as RsmY and RsmZ. These sRNAs, in turn, sequester the translational repressor protein RsmA, thereby allowing the translation of mRNAs for genes involved in 7-HT biosynthesis.

The following diagram illustrates the Gac-Rsm regulatory cascade leading to the production of this compound.

Experimental Protocols for Antimicrobial Susceptibility Testing

Standardized methods are crucial for determining the antimicrobial activity of this compound. The following are outlines of the broth microdilution and disk diffusion assays, which can be adapted for testing this compound.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Purified this compound

-

Appropriate solvent for 7-HT (e.g., DMSO, ethanol)

-

Sterile 96-well microtiter plates

-

Appropriate broth medium for the test microorganism (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Standardized inoculum of the test microorganism (0.5 McFarland standard)

-

Incubator

Procedure:

-

Preparation of 7-HT dilutions: Prepare a stock solution of this compound in a suitable solvent. Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate to achieve a range of concentrations.

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism. The final inoculum concentration should be approximately 5 x 10^5 CFU/mL. Include a positive control (microorganism in broth without 7-HT) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature and duration for the test microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

-

Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

Disk Diffusion Method (Kirby-Bauer Assay) for Zone of Inhibition Determination

This method is used to qualitatively assess the antimicrobial activity of a substance.

Materials:

-

Purified this compound

-

Sterile filter paper disks (6 mm diameter)

-

Appropriate solvent for 7-HT

-

Petri dishes with a suitable agar medium (e.g., Mueller-Hinton Agar)

-

Standardized inoculum of the test microorganism (0.5 McFarland standard)

-

Sterile swabs

-

Incubator

Procedure:

-

Inoculation: Uniformly streak a standardized inoculum of the test microorganism onto the surface of the agar plate using a sterile swab to create a lawn.

-

Disk Application: Impregnate sterile filter paper disks with a known concentration of the this compound solution. Allow the solvent to evaporate. Place the impregnated disks onto the surface of the inoculated agar.

-

Incubation: Incubate the plates at the optimal temperature for the test microorganism for 18-24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where no microbial growth has occurred) in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Conclusion

This compound is a promising natural antimicrobial agent with a broad spectrum of activity against both bacteria and fungi. Its mechanisms of action, involving iron chelation and enzyme inhibition, offer multiple avenues for therapeutic intervention. The Gac-Rsm pathway's regulation of its production highlights the intricate control of secondary metabolism in its producing organisms. While current quantitative data is somewhat limited, the established methodologies for antimicrobial susceptibility testing provide a clear framework for future in-depth investigations. Further research to expand the known antimicrobial spectrum and to elucidate the finer details of its molecular interactions within target cells is warranted to fully realize the therapeutic potential of this compound.

References

- 1. This compound is the main metabolite responsible for the fungal antagonism of Pseudomonas donghuensis strain SVBP6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound produced and utilized as an iron-scavenger by Pseudomonas donghuensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: an inhibitor of aminoglycoside-2"-O-adenylyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. This compound: an inhibitor of aminoglycoside-2"-O-adenylyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antagonism of a Zinc Metalloprotease Using a Unique Metal-Chelating Scaffold: Tropolones as Inhibitors of P. aeruginosa Elastase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Distinctive features of the Gac-Rsm pathway in plant-associated Pseudomonas - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Studies of 7-Hydroxytropolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxytropolone, a tropolone derivative, has garnered interest in the scientific community for its potential biological activities, including its cytotoxic effects against various cell lines. Tropolones are a class of seven-membered aromatic ring compounds known for their metal-chelating properties and diverse biological effects, such as antifungal, antibacterial, antiviral, and cytotoxic activities. This technical guide provides an in-depth overview of the preliminary cytotoxicity studies of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways and experimental workflows.

Data Presentation: In Vitro Cytotoxicity of this compound and Related Compounds

The cytotoxic potential of this compound and its analogs has been evaluated against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting biological or biochemical functions. The following table summarizes the reported IC50 values.

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| 7-hydroxy-3,4-dihydrocadalene | MCF7 | MTT | 55.24 (48h) | --INVALID-LINK-- |

| 7-hydroxy-3,4-dihydrocadalene | MCF7 | MTT | 52.83 (72h) | --INVALID-LINK-- |

| 3,7-dihydroxytropolone | B16 Melanoma | - | 0.26 | --INVALID-LINK-- |

| α-hydroxytropolone | B16 Melanoma | - | >10 | --INVALID-LINK-- |

| 5-hydroxytropolone | B16 Melanoma | - | >100 | --INVALID-LINK-- |

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the cytotoxicity studies of this compound and related compounds.

Cell Culture

-

Cell Lines: Human breast adenocarcinoma (MCF-7), human hepatocarcinoma (HepG2), and human cervix adenocarcinoma (HeLa) cells are commonly used.

-

Culture Medium: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI-1640) medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are incubated at 37°C in a humidified atmosphere containing 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

-